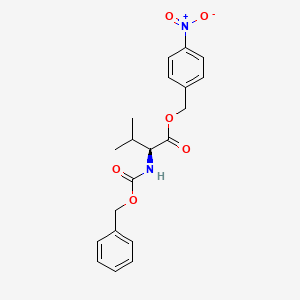
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester, also known as Z-L-Val-ONB, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid valine, and its unique structure makes it an important tool for studying various biological processes.
Scientific Research Applications
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester has been used in various scientific research applications, including proteomics, enzymology, and drug discovery. It is commonly used as a substrate for proteases, which are enzymes that break down proteins. By using N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester as a substrate, researchers can measure the activity of proteases and study their role in biological processes. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester has also been used in drug discovery to identify potential inhibitors of proteases.
Mechanism of Action
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester works by binding to the active site of proteases and undergoing hydrolysis. This results in the release of a fluorescent molecule, which can be detected and measured. The rate of hydrolysis is proportional to the activity of the protease, allowing researchers to quantify the activity of proteases in biological samples.
Biochemical and physiological effects:
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester has no known biochemical or physiological effects on its own. It is a non-toxic compound that is used solely as a research tool.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester is its specificity for proteases. It is a highly sensitive substrate that can detect even low levels of protease activity. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester is also relatively easy to use and does not require specialized equipment. However, there are some limitations to its use. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester is not suitable for studying proteases that do not recognize valine as a substrate. It also has limited use in vivo, as it cannot cross cell membranes.
Future Directions
There are several future directions for the use of N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester in scientific research. One area of interest is the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester can be used to screen potential inhibitors and identify compounds with high specificity and potency. Another area of interest is the study of proteases in complex biological systems, such as microbial communities and the human microbiome. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester can be used to measure protease activity in these systems and shed light on their role in health and disease. Overall, N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester is a valuable tool for studying proteases and has many potential applications in scientific research.
Synthesis Methods
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester can be synthesized through a series of chemical reactions. The first step is the protection of the carboxyl group of valine with a benzyloxycarbonyl (Z) group. This is followed by the esterification of the amino group with 4-nitrobenzyl alcohol to form the final product. The synthesis of N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester requires expertise in organic chemistry and the use of specialized equipment.
properties
IUPAC Name |
(4-nitrophenyl)methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-14(2)18(21-20(24)28-13-15-6-4-3-5-7-15)19(23)27-12-16-8-10-17(11-9-16)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMXQZMYLWCKAM-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propyl]benzamide](/img/structure/B7680872.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]acetamide](/img/structure/B7680875.png)
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680878.png)
![Benzyl 2-[[2-(carbamoylamino)-3-phenylpropanoyl]amino]acetate](/img/structure/B7680879.png)
![2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride](/img/structure/B7680890.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-phenyl-4-prop-2-enyl-5-sulfanylidene-1,2,4-triazol-1-yl)oxan-3-yl]acetamide](/img/structure/B7680893.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B7680896.png)



![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-naphthalen-2-ylsulfanylacetate](/img/structure/B7680925.png)
![[2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7680932.png)
![3-(2-fluorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B7680939.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B7680952.png)